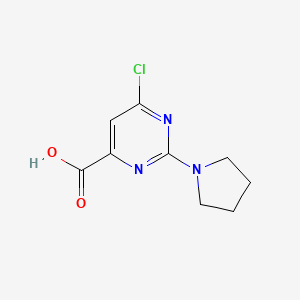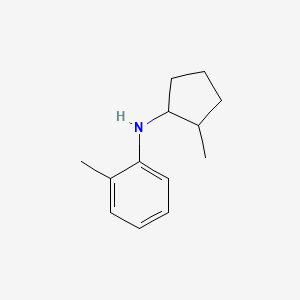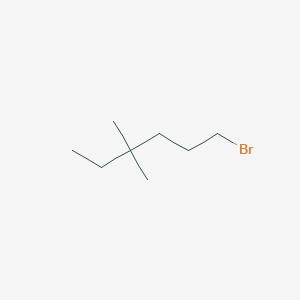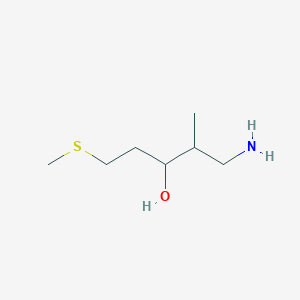
6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 6-position and a pyrrolidinyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid typically involves the reaction of 6-chloropyrimidine-4-carboxylic acid with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 6-position can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrrolidinyl group can be oxidized to form corresponding N-oxides or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., potassium carbonate, sodium hydride).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrrolidinyl N-oxides.
Reduction: Secondary amines.
Hydrolysis: Carboxylate salts.
Applications De Recherche Scientifique
6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used to study the interaction with various biological targets, including proteins and nucleic acids.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and selectivity towards these targets. The chloro group at the 6-position can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound-target complex. The carboxylic acid group can also form ionic interactions with positively charged residues in the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid: Lacks the chloro group at the 6-position.
6-Chloropyrimidine-4-carboxylic acid: Lacks the pyrrolidinyl group at the 2-position.
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine: Lacks the carboxylic acid group.
Uniqueness
6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both the chloro and pyrrolidinyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H10ClN3O2 |
|---|---|
Poids moléculaire |
227.65 g/mol |
Nom IUPAC |
6-chloro-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10ClN3O2/c10-7-5-6(8(14)15)11-9(12-7)13-3-1-2-4-13/h5H,1-4H2,(H,14,15) |
Clé InChI |
RRPSGQLODNJUST-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC(=CC(=N2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)

![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)





![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)

